molecular formula C6H16Cl2F2N2 B1379562 (2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride CAS No. 1797940-33-0

(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride

Cat. No. B1379562
M. Wt: 225.1 g/mol
InChI Key: XMIGRFLZKBXCKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name of this compound is N1-(2,2-difluoroethyl)-N1-ethylethane-1,2-diamine dihydrochloride . The InChI code is 1S/C6H14F2N2.2ClH/c1-2-10(4-3-9)5-6(7)8;;/h6H,2-5,9H2,1H3;2*1H . The molecular weight is 225.11 .


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at room temperature .

Scientific Research Applications

1. Fluorescence Applications

  • Fluorescent Properties : Aminoperfluorophenazines, including derivatives of 2-aminoethyl, exhibit UV-vis absorption and intense fluorescence, applicable in materials science and chemical sensing (Matsui et al., 2008).

2. Synthesis and Chemical Reactions

  • Synthesis of Hydroxy Derivatives : The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, involving reactions with epoxyethane, demonstrates the chemical versatility of similar compounds (Jin Yi-cui, 2005).
  • Surface Intermediates in Dehydrogenation : Research on the surface chemistry of ethylamine on Pt(111) surfaces suggests potential applications in catalysis and surface science (Waluyo et al., 2013).
  • Domino Reactions for Synthesis : The catalyst-free domino reaction of N-heteroarylmethyl-N-2,2-difluoroethan-1-amine for synthesizing furan derivatives indicates potential in organic synthesis and pharmaceuticals (Zhao et al., 2020).

3. Metal Complexes and Coordination Chemistry

  • Gold(I) Complexes : Gold(I) complexes with 2-(diphenylphosphanyl)ethylamine derivatives exhibit significant in vitro cytotoxicity, suggesting applications in medicinal chemistry (Sulaiman et al., 2016).
  • Cobalt(III) Complexes : Cobalt(III) complexes with similar amine derivatives have been studied, indicating relevance in inorganic and coordination chemistry (Searle et al., 1979).

4. Spectroscopic Studies and Structural Analysis

  • Nuclear Magnetic Resonance Study : NMR studies of aliphatic polyamines, including derivatives of 2-aminoethyl, provide insights into molecular structure and behavior (Dagnall et al., 1984).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N'-(2,2-difluoroethyl)-N'-ethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14F2N2.2ClH/c1-2-10(4-3-9)5-6(7)8;;/h6H,2-5,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIGRFLZKBXCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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